molecular formula C18H18Cl2N2O2 B2850478 2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide CAS No. 1365636-88-9

2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No. B2850478
CAS RN: 1365636-88-9
M. Wt: 365.25
InChI Key: WCIGHHFOLOGJSV-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide, also known as CR845, is a novel kappa-opioid receptor agonist that has been developed for the treatment of acute and chronic pain. It is a non-addictive, non-narcotic, and non-steroidal analgesic drug that has shown promising results in preclinical and clinical studies.

Mechanism of Action

2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide exerts its analgesic effects by selectively activating the kappa-opioid receptor, which is found in the central and peripheral nervous systems. Activation of this receptor leads to the inhibition of pain signals and the release of endogenous opioids, which further enhances the analgesic effect.
Biochemical and Physiological Effects:
2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to have a favorable safety profile and minimal side effects. It does not produce the typical opioid side effects such as respiratory depression, sedation, and addiction. It has also been found to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is its selectivity for the kappa-opioid receptor, which allows for targeted pain relief without affecting other physiological functions. However, its limited solubility and stability may pose challenges in certain experimental settings.

Future Directions

The potential applications of 2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide extend beyond pain management, and future research may explore its use in other therapeutic areas such as depression, anxiety, and addiction. Additionally, further studies may investigate the optimal dosing and administration of 2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide, as well as its efficacy in combination with other analgesic drugs.
In conclusion, 2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is a promising new drug for the treatment of pain that has shown favorable results in preclinical and clinical studies. Its selective activation of the kappa-opioid receptor and minimal side effects make it a potential alternative to traditional opioid analgesics. Further research is needed to fully explore its therapeutic potential and optimize its use in clinical practice.

Synthesis Methods

2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with cyclopropylmethylamine and 4-methoxyphenylboronic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2,6-Dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide has been extensively studied for its analgesic properties and has shown potential for the treatment of various types of pain, including postoperative pain, neuropathic pain, and inflammatory pain. It has also been investigated for its anti-inflammatory and anti-pruritic effects.

properties

IUPAC Name

2,6-dichloro-N-(1-cyclopropylethyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-11(12-3-4-12)22(13-5-7-14(24-2)8-6-13)18(23)15-9-10-16(19)21-17(15)20/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGHHFOLOGJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2=CC=C(C=C2)OC)C(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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